molecular formula C5H7ClO3 B147284 Methyl 2-chloroacetoacetate CAS No. 4755-81-1

Methyl 2-chloroacetoacetate

Cat. No.: B147284
CAS No.: 4755-81-1
M. Wt: 150.56 g/mol
InChI Key: GYQRIAVRKLRQKP-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Methyl 2-chloroacetoacetate is a versatile chemical compound used in the synthesis of various organic compounds . The primary targets of this compound are the reactants in these synthesis reactions, such as arylamidines and 1,2,4-triazoles .

Mode of Action

The compound interacts with its targets through chemical reactions. For instance, it has been used in one-pot synthesis of 2-arylimidazole-4-carboxylic acids . It was also used in the synthesis of 3,5-disubstituted 1,2,4-triazoles . The exact mode of action depends on the specific reaction conditions and the other reactants involved.

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in the synthesis of the aforementioned organic compounds . The downstream effects of these pathways can lead to the production of a variety of organic compounds with potential applications in various fields, including pharmaceuticals and materials science.

Pharmacokinetics

Given its use as a reagent in chemical synthesis, it’s likely that these properties would depend on the specific conditions of its use .

Result of Action

The molecular and cellular effects of this compound’s action are the formation of the desired organic compounds through chemical synthesis . These compounds can have a variety of properties and uses, depending on their specific structures.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals . For instance, it should be stored under inert gas at 2-8°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-chloroacetoacetate can be synthesized through the esterification of 2-chloroacetoacetic acid with methanol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process . The reaction conditions include maintaining a temperature of around 60-70°C and continuous stirring to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound often involves the chlorination of methyl acetoacetate. . The reaction is typically carried out under controlled conditions to ensure safety and maximize yield.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-chloroacetoacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

methyl 2-chloro-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClO3/c1-3(7)4(6)5(8)9-2/h4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYQRIAVRKLRQKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10884111
Record name Butanoic acid, 2-chloro-3-oxo-, methyl ester
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Molecular Weight

150.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4755-81-1
Record name Methyl 2-chloroacetoacetate
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Record name Methyl 2-chloroacetoacetate
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Record name Butanoic acid, 2-chloro-3-oxo-, methyl ester
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Record name Butanoic acid, 2-chloro-3-oxo-, methyl ester
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Record name Methyl 2-chloroacetoacetate
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Record name METHYL 2-CHLOROACETOACETATE
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Synthesis routes and methods

Procedure details

A solution of 25% sodium methoxide in methanol (5 ml, 21.6 mmol) was added to a solution of 5-chloro-2,2,6-trimethyl-4H-1,3-dioxin-4-one (3.24 g, 18.4 mmol) in 10 ml of methanol at 20° C. The resulting yellow solution was stirred for 10 minutes, acidified with 10% HCl, and extracted with ether. Evaporation of the ether provided 2.35 g (94% yield, NMR assay ~90%) of a pale yellow oil, which was distilled to provide 1.8 g (66%) of pure title compound as a colorless liquid.
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
5-chloro-2,2,6-trimethyl-4H-1,3-dioxin-4-one
Quantity
3.24 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is Methyl 2-chloroacetoacetate utilized in the synthesis of heterocyclic compounds?

A: this compound serves as a valuable building block in constructing diverse heterocyclic systems. For instance, it reacts with arylamidines to efficiently produce 2-arylimidazole-4-carboxylic acids under mild conditions. This reaction exhibits chemoselectivity, offering a route to access both 2-arylimidazoles and 2-arylpyrimidines by adjusting the reaction solvent and base.

Q2: Can this compound participate in multi-step reactions leading to complex heterocyclic structures?

A: Yes, research demonstrates the successful use of this compound in multi-step syntheses of complex heterocycles. One example involves its reaction with cyanoacetic acid hydrazide or ethyl 3-hydrazino-3-oxopropionate, followed by condensation with acetoacetanilide or 2,4-pentanedione to create 1-aminopyrrole rings. These intermediates then react with 1,2-diaza-1,3-butadienes, leading to the formation of interesting pyrrole-pyrrole or pyrrole-pyrazole systems through a unique cyclization process.

Q3: Has the degradation of this compound been investigated?

A: While the provided abstracts don't delve into specific degradation pathways, one study mentions investigating the OH-initiated degradation of this compound and its ethyl analog. This suggests that researchers are exploring the compound's environmental fate and potential breakdown products, which is crucial for understanding its persistence and potential ecological impact.

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